molecular formula C7H6IN3O B12840287 7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one

7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one

Cat. No.: B12840287
M. Wt: 275.05 g/mol
InChI Key: FGNDKBKLIWGZPV-UHFFFAOYSA-N
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Description

7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one is a high-value chemical intermediate designed for medicinal chemistry and drug discovery research. The imidazo[4,5-c]pyridine scaffold is recognized for its significant role in pharmaceutical development, particularly as a core structure in compounds that modulate kinase activity . This scaffold is a privileged structure in the design of ATP-competitive inhibitors, making it a versatile building block for probing various biological targets . The iodine substituent at the 7-position offers a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing researchers to rapidly generate a diverse library of analogues for structure-activity relationship (SAR) studies . The specific structural features of this compound make it a promising precursor for developing potential therapeutics in areas such as oncology, where imidazopyridine derivatives have been investigated as inhibitors of Src family kinases (SFKs) for the treatment of conditions like glioblastoma multiforme . Furthermore, related analogues have been explored as positive allosteric modulators (PAMs) for G-protein coupled receptors (GPCRs) such as the A3 adenosine receptor, highlighting the broad applicability of this chemotype in drug discovery . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate care in a laboratory setting.

Properties

Molecular Formula

C7H6IN3O

Molecular Weight

275.05 g/mol

IUPAC Name

7-iodo-2-methyl-3,5-dihydroimidazo[4,5-c]pyridin-4-one

InChI

InChI=1S/C7H6IN3O/c1-3-10-5-4(8)2-9-7(12)6(5)11-3/h2H,1H3,(H,9,12)(H,10,11)

InChI Key

FGNDKBKLIWGZPV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C(=O)NC=C2I

Origin of Product

United States

Preparation Methods

Starting Materials and Cyclization

  • The imidazo[4,5-c]pyridine scaffold is commonly synthesized by condensation of 3,4-diaminopyridine with α-ketoesters or α-haloketones, which facilitates ring closure to form the fused heterocycle.
  • For example, reacting 3,4-diaminopyridine with ethyl bromopyruvate under mild heating yields the imidazo[4,5-c]pyridin-4-one intermediate after cyclization and subsequent workup.

Methylation at Position 2

  • Methylation at the N1 or C2 position can be achieved using methyl iodide in the presence of a base such as tetrabutylammonium bromide in dichloromethane, typically at room temperature for 24 hours.
  • This step selectively introduces the methyl group at position 2, yielding 2-methyl derivatives.

Iodination at Position 7

Halogenation Techniques

  • Selective iodination at the 7-position of the imidazo[4,5-c]pyridine ring is achieved using electrophilic iodinating agents such as iodine (I2) in the presence of oxidants or under lithiation conditions.
  • A common approach involves lithiation of the precursor at low temperature (e.g., −78 °C) using strong bases like 2,2,6,6-tetramethylpiperidine, followed by quenching with iodine to install the iodine atom regioselectively at position 7.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Lithiation 2,2,6,6-Tetramethylpiperidine, THF −78 °C 30 min - Generates lithiated intermediate
Iodination Iodine (I2) in THF Room temperature Overnight 90-95 Quenching lithiated species with I2
Workup Na2S2O3 aqueous solution, EtOAc extraction Room temperature - - Removes excess iodine and impurities

Formation of the 4(5H)-one Moiety

  • The 4(5H)-one functionality is typically formed during the cyclization step or via oxidation of the corresponding imidazo[4,5-c]pyridine intermediate.
  • This can be achieved by heating the intermediate in ethanol or other suitable solvents, sometimes under reflux, to promote ring closure and keto formation.

Catalytic and Microwave-Assisted Methods

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) have been employed to functionalize the imidazo[4,5-c]pyridine core, although for 7-iodo derivatives, direct iodination is preferred for regioselectivity.
  • Microwave-assisted synthesis has been reported to accelerate ring closure and amination steps, improving yields and reducing reaction times.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Temperature Time Yield (%) Key Outcome
1 Cyclization 3,4-Diaminopyridine + ethyl bromopyruvate Room temp to 78 °C Overnight 90-95 Formation of imidazo[4,5-c]pyridin-4-one core
2 Methylation Methyl iodide, tetrabutylammonium bromide Room temp 24 h 85-90 Introduction of methyl group at C2
3 Lithiation & Iodination 2,2,6,6-Tetramethylpiperidine, I2 −78 °C to RT 30 min + overnight 90-95 Selective iodination at position 7
4 Cyclization/Oxidation Heating in ethanol or suitable solvent Reflux 2 h 90-95 Formation of 4(5H)-one moiety

Research Findings and Optimization Notes

  • Use of Pd(OAc)2 catalysts in cross-coupling reactions with aryl halides can be less effective than Pd2(dba)3 due to steric hindrance from ligands, but these methods are more relevant for further functionalization rather than initial iodination.
  • Microwave-assisted protocols reduce reaction times significantly, especially for ring closure and amination steps, without compromising yields.
  • The lithiation-iodination sequence is highly regioselective and reproducible, providing high yields of the 7-iodo derivative with minimal side products.
  • Purification typically involves aqueous workup, organic extraction, drying over MgSO4, and recrystallization or chromatography to obtain analytically pure compounds.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of imidazo[4,5-c]pyridine compounds exhibit significant antimicrobial activity. For instance, studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one has been investigated for its anticancer properties. Preliminary studies show that this compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival. For example, compounds derived from imidazo[4,5-c]pyridine have demonstrated cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating significant potency .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include cyclization reactions that form the imidazo ring structure. Variations in substituents at different positions on the imidazo ring can lead to derivatives with enhanced biological activities.

Table 1: Summary of Synthesis Methods

MethodKey StepsYield
Cyclization with isocyanatesTreatment with isocyanates followed by cyclizationVariable
Reaction with carboxyl chloridesTreatment with carboxyl chlorides followed by cyclizationVariable

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various derivatives of imidazo[4,5-c]pyridine against common pathogens. Results indicated a promising spectrum of activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics based on this scaffold .

Case Study 2: Anticancer Screening

In another investigation focusing on anticancer properties, several derivatives were screened against multiple cancer cell lines. The study identified specific compounds that exhibited significant cytotoxicity and induced apoptosis in targeted cells. This underscores the potential for these compounds to be further developed into therapeutic agents for cancer treatment .

Mechanism of Action

The mechanism of action of 7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, blocking its activity. In receptor binding studies, it may act as a ligand, binding to the receptor and modulating its activity. The molecular targets and pathways involved vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Effects at Position 7

The substituent at position 7 critically impacts the compound’s reactivity and biological activity. Key analogs include:

Compound Name Position 7 Substituent Position 2 Substituent
7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one Iodo (I) Methyl (CH₃)
7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one Nitro (NO₂) None
7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one Bromo (Br) Methyl (CH₃) at position 1
  • Iodo vs. Bromo: Iodine’s larger atomic radius (1.98 Å vs.
  • Iodo vs. Nitro : The nitro group is strongly electron-withdrawing, reducing aromatic ring electron density, whereas iodine exerts a mild electron-withdrawing inductive effect but can act as a leaving group in substitution reactions.

Influence of Methyl Substitution

The methyl group at position 2 in the target compound enhances lipophilicity compared to unmethylated analogs (e.g., 7-nitro derivative).

Physicochemical Properties

Molecular Weight and Solubility

Compound Name Molecular Formula Molecular Weight (g/mol) Predicted LogP*
This compound C₇H₆IN₃O 275.04 ~2.1
7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one C₆H₄N₄O₃ 180.12 ~0.8
7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one C₇H₇BrN₃O 229.06 ~1.9

*LogP values estimated via computational tools.

  • The iodo derivative’s higher molecular weight and lipophilicity (LogP ~2.1) suggest reduced aqueous solubility compared to the nitro analog, which may impact bioavailability.

Collision Cross-Section (CCS) Analysis

For the bromo analog ([M+H]⁺ = 227.97670 m/z), the CCS is 142.3 Ų . The iodo analog’s CCS is predicted to be higher (~150–155 Ų) due to iodine’s larger atomic volume, affecting mass spectrometry detection and ion mobility.

Pharmacological Considerations

  • Steric Effects : The bulky iodine may hinder binding to flat binding pockets but enhance interactions with hydrophobic regions.
  • Metabolic Stability : Methylation at position 2 likely reduces oxidative metabolism compared to unmethylated analogs.
  • Pharmacokinetics : Higher lipophilicity may improve blood-brain barrier penetration but increase plasma protein binding .

Biological Activity

7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one is a heterocyclic compound that has gained attention due to its potential biological activities, particularly in the field of medicinal chemistry. This compound is part of a larger class of imidazo derivatives known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

  • Molecular Formula : C7H6IN3O
  • Molecular Weight : 275.05 g/mol
  • CAS Number : 163452-77-5

Anticancer Activity

Research has indicated that imidazo[4,5-c]pyridine derivatives exhibit significant anticancer properties. For instance, compounds within this class have been shown to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival.

  • Aurora Kinase Inhibition :
    • Studies have demonstrated that derivatives such as 28c exhibit selective inhibition of Aurora-A kinase, which is crucial for cell division. This compound showed an IC50 value of approximately 2.30 μM against HCT116 human colon carcinoma cells, indicating potent antiproliferative activity .
  • Mechanism of Action :
    • The mechanism involves binding to the ATP-binding pocket of the Aurora kinase, disrupting its function and leading to apoptosis in cancer cells. The selectivity for Aurora-A over Aurora-B enhances its therapeutic potential while minimizing side effects associated with broader kinase inhibition .

Antimicrobial Activity

The imidazo[4,5-c]pyridine scaffold has also been explored for its antimicrobial properties. In vitro studies have reported that certain derivatives demonstrate effective antibacterial activity against both Gram-positive and Gram-negative bacteria.

  • Case Study : A series of related compounds were synthesized and tested for their antibacterial efficacy, revealing significant activity against strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

Compounds related to this compound have shown promise as anti-inflammatory agents. Research indicates that these compounds can inhibit key inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

Data Tables

CompoundBiological ActivityIC50 (μM)Target
This compoundAnticancer2.30Aurora-A
Related DerivativeAntibacterial12.50Various bacterial strains
Other DerivativeAnti-inflammatory15.00Inflammatory cytokines

Q & A

Basic: What are the optimized synthetic routes for 7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one?

Methodological Answer:
The synthesis of imidazo-pyridine derivatives typically involves condensation reactions of substituted pyridine-diamine precursors with aldehydes or ketones under catalytic conditions. For iodinated analogs like the target compound, key steps include:

  • Halogenation: Direct iodination of the pyridine ring using iodine or iodinating agents under acidic or basic conditions.
  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their ability to stabilize intermediates .
  • Catalysts: Phase-transfer catalysts (e.g., p-toluenesulfonic acid) or bases like triethylamine can enhance reaction efficiency .
  • Temperature Control: Reactions are often conducted at 60–100°C to balance reactivity and side-product formation .

Example Protocol (Adapted from Literature):

React 5-bromopyridine-2,3-diamine with benzaldehyde in DMF under phase-transfer catalysis.

Introduce iodine via electrophilic substitution using N-iodosuccinimide (NIS) in dichloromethane at 0°C .

Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from:

  • Purity Variability: Impurities from incomplete iodination or residual solvents can skew results. Validate purity via HPLC (>95%) and elemental analysis .
  • Assay Conditions: Differences in cell lines (e.g., bacterial vs. mammalian) or incubation times. Standardize assays using protocols from Imidazo[4,5-b]phenazines as Dual Topoisomerase I/IIα Inhibitors, which detail IC50 measurements under controlled pH and temperature .
  • Structural Confirmation: Ensure regioselectivity of iodine substitution via 2D NMR (e.g., NOESY for spatial proximity analysis) .

Case Study:
In a study of imidazo-phenazines, conflicting topoisomerase inhibition data were resolved by repeating experiments with freshly prepared DMSO stock solutions to avoid compound degradation .

Basic: What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 1H/13C NMR: Key for identifying protons adjacent to the iodine atom (deshielded signals at δ 7.5–8.5 ppm) and methyl groups (singlet at δ 2.1–2.5 ppm) .
  • IR Spectroscopy: Confirm lactam C=O stretching (~1680 cm⁻¹) and N-H bending (~3400 cm⁻¹) .
  • Mass Spectrometry (HRMS): Verify molecular ion [M+H]+ with isotopic patterns matching iodine (m/z 315.98 for C7H7IN3O) .

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